molecular formula C13H15ClO4 B12459400 (E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid

(E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid

Cat. No.: B12459400
M. Wt: 270.71 g/mol
InChI Key: ZGFYKAZOMMOSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, an isopropoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-isopropoxy-5-methoxybenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde derivative and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

(E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloro-4-methoxyphenyl)acrylic acid
  • (E)-3-(2-chloro-4-isopropoxyphenyl)acrylic acid
  • (E)-3-(2-chloro-5-methoxyphenyl)acrylic acid

Uniqueness

(E)-3-(2-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

3-(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15ClO4/c1-8(2)18-12-7-10(14)9(4-5-13(15)16)6-11(12)17-3/h4-8H,1-3H3,(H,15,16)

InChI Key

ZGFYKAZOMMOSGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC

Origin of Product

United States

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